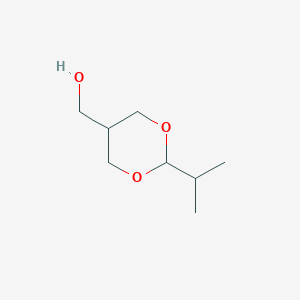

2-Isopropyl-5-hydroxymethyl-1,3-dioxane

Description

Properties

IUPAC Name |

(2-propan-2-yl-1,3-dioxan-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-6(2)8-10-4-7(3-9)5-11-8/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZETUFLYPMIVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1OCC(CO1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501246452 | |

| Record name | trans-2-(1-Methylethyl)-1,3-dioxane-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35113-53-2 | |

| Record name | trans-2-(1-Methylethyl)-1,3-dioxane-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-5-hydroxymethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of an acid catalyst. A common method involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale acetalization processes. These processes utilize similar reaction conditions as laboratory synthesis but are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common to achieve high throughput and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-hydroxymethyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in pyridine.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like alkoxides, amines, or halides in the presence of a base or acid catalyst.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary alcohols.

Substitution: Various substituted dioxanes depending on the nucleophile used.

Scientific Research Applications

2-Isopropyl-5-hydroxymethyl-1,3-dioxane has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for carbonyl compounds, facilitating selective reactions and improving yields.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Utilized in the production of polymers, resins, and other materials requiring stable cyclic acetals.

Mechanism of Action

The mechanism by which 2-Isopropyl-5-hydroxymethyl-1,3-dioxane exerts its effects is primarily through its role as a protecting group in organic synthesis. It forms stable cyclic acetals with carbonyl compounds, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved include the stabilization of reactive intermediates and the facilitation of specific chemical reactions.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical data for 2-isopropyl-5-hydroxymethyl-1,3-dioxane and related compounds:

Functional Group Analysis

Hydroxymethyl vs. Methoxyethyl

- This compound : The hydroxymethyl group (-CH₂OH) enhances hydrogen-bonding capability, increasing water solubility compared to methoxyethyl analogues. This property is critical in formulations requiring aqueous compatibility .

- Methoxyethyl Derivative (CAS 22644-78-6): The methoxyethyl substituent (-CH₂CH₂OCH₃) introduces ether functionality, improving lipophilicity and compatibility with nonpolar solvents. This makes it suitable for reactions in organic media .

Sulfonyl vs. Bromo-Nitro Substituents

- Sulfonyl Derivative (C₁₃H₂₄O₄S) : The cyclohexylsulfonyl group (-SO₂C₆H₁₁) provides electron-withdrawing effects, stabilizing the dioxane ring against hydrolysis. Such derivatives are explored in high-stability polymers or sulfone-based pharmaceuticals .

- 5-Bromo-5-nitro-1,3-dioxane : Bromine and nitro groups confer electrophilic reactivity, enabling applications as a broad-spectrum biocide. However, these substituents also increase toxicity, limiting use in consumer products .

Reactivity and Stability

- Hydrolytic Stability : The hydroxymethyl derivative exhibits moderate stability in aqueous environments, whereas the sulfonyl analogue resists hydrolysis due to strong electron withdrawal .

- Thermal Degradation : Methoxyethyl and bromo-nitro derivatives decompose at lower temperatures (~110°C for bromo-nitro vs. >150°C for hydroxymethyl).

Q & A

Basic Research Questions

Q. How can the synthesis of 2-isopropyl-5-hydroxymethyl-1,3-dioxane be optimized in a laboratory setting?

- Methodological Answer : The synthesis of substituted 1,3-dioxanes typically involves acid-catalyzed cyclization of diols with carbonyl compounds. For example, toluenesulfonic acid in refluxing toluene with a Dean-Stark apparatus enables efficient water removal, improving yield . Temperature control (e.g., 80–110°C) and inert gas purging are critical to suppress side reactions. Multi-step protocols may include protecting group strategies for the hydroxymethyl moiety, such as acetylation, to prevent undesired reactivity during cyclization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures product purity.

Q. What analytical techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NOESY) is critical for structural elucidation. For instance, coupling constants in ¹H NMR reveal chair conformations, while NOESY cross-peaks identify axial/equatorial substituent orientations . High-resolution mass spectrometry (HRMS) validates molecular weight, and infrared (IR) spectroscopy confirms functional groups (e.g., hydroxymethyl O–H stretch at ~3400 cm⁻¹). X-ray crystallography provides definitive stereochemical assignments if single crystals are obtainable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.